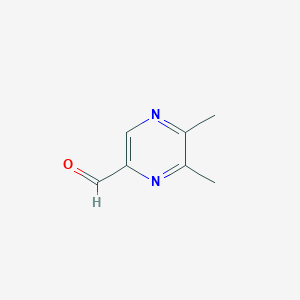![molecular formula C7H8F3N3 B13002639 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring. The presence of a trifluoromethyl group and a methyl group on the pyrazole ring makes this compound unique and of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of readily available raw materials, moderate reaction conditions, and convenient operations makes the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It serves as a building block for the development of advanced materials with unique properties.
Agricultural Chemistry: The compound is used in the synthesis of pesticides and herbicides.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Uniqueness
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused ring structure and the presence of both trifluoromethyl and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8F3N3 |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H8F3N3/c1-13-5-3-11-2-4(5)6(12-13)7(8,9)10/h11H,2-3H2,1H3 |
InChI-Schlüssel |
BNQVSDXZRMOUKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CNC2)C(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


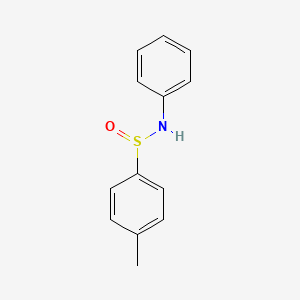

![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)

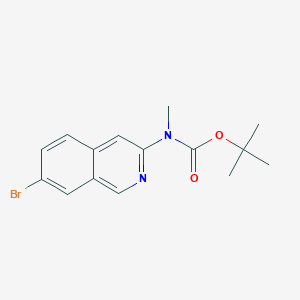

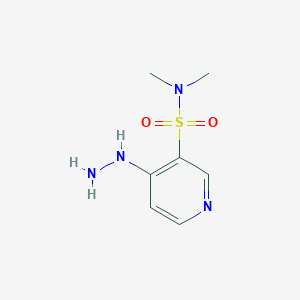
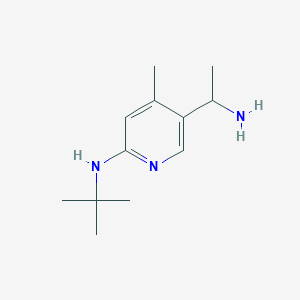
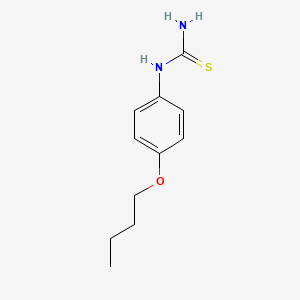
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)

